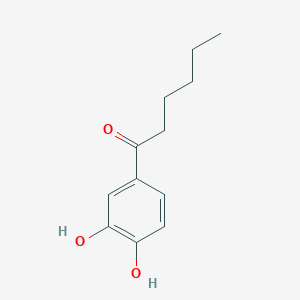

1-(3,4-Dihydroxyphenyl)hexan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

4009-78-3 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-(3,4-dihydroxyphenyl)hexan-1-one |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-5-10(13)9-6-7-11(14)12(15)8-9/h6-8,14-15H,2-5H2,1H3 |

InChI Key |

DNOLRRKUMHGWAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(3,4-Dihydroxyphenyl)hexan-1-one and Related Structures

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. libretexts.org This electrophilic aromatic substitution reaction is widely used for the synthesis of aryl ketones. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound, this typically involves the reaction of catechol (1,2-dihydroxybenzene) with hexanoyl chloride or hexanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. libretexts.org The catalyst activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich catechol ring.

A specific method for preparing this compound involves treating hexanoic acid with catechol in the presence of boron trifluoride diethyl etherate. nih.gov This reaction, conducted at 348 K for 4 hours, yields the desired product which can be subsequently purified by crystallization. nih.gov One of the key advantages of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which helps in preventing polyacylation. organic-chemistry.org

Recent advancements have also explored more environmentally friendly, solvent-free mechanochemical conditions for Friedel-Crafts acylation reactions, highlighting the ongoing efforts to improve the sustainability of this important industrial process. nih.gov

Condensation reactions provide an alternative and versatile route for the synthesis of dihydroxyphenyl ketones and related structures. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.orglibretexts.org

While direct condensation of catechol with a ketone like acetone (B3395972) has been documented, the primary application of condensation reactions in this context often leads to the formation of more complex structures. rsc.orgrsc.org For instance, the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is instrumental in synthesizing chalcones. wikipedia.orgnih.gov This reaction involves the condensation of an aromatic aldehyde or ketone with another ketone or aldehyde in the presence of a base. nih.gov

In the synthesis of derivatives, catechol-containing starting materials can be utilized in multi-step reaction sequences that incorporate condensation steps. For example, the synthesis of nitrocatechol derivatives of chalcone (B49325) has been reported, demonstrating the utility of catechol precursors in generating a diverse range of compounds. nih.gov

| Reaction Type | Reactants | Key Features | Product Class |

| Aldol Condensation | Two carbonyl compounds (aldehydes or ketones) | Forms β-hydroxy aldehydes or ketones, which can dehydrate to α,β-unsaturated carbonyls. wikipedia.org | β-Hydroxy carbonyls, Enones |

| Claisen Condensation | Two ester molecules or an ester and a carbonyl compound | Forms β-keto esters or β-diketones. libretexts.org | β-Keto esters, β-Diketones |

| Claisen-Schmidt Condensation | Aromatic aldehyde/ketone and another ketone/aldehyde | A type of crossed aldol condensation leading to chalcones. nih.gov | Chalcones |

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. undip.ac.idnih.goveurekaselect.com This approach has been successfully applied to the synthesis of various heterocyclic compounds and ketones. nih.govthieme-connect.de

For the synthesis of dihydroxyphenyl ketones and their derivatives, microwave irradiation can significantly enhance the efficiency of reactions like the Claisen-Schmidt condensation for chalcone synthesis. For instance, the synthesis of 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been achieved using microwave assistance. undip.ac.id While a specific microwave-assisted synthesis for this compound is not detailed in the provided results, the successful application of this technology to similar structures suggests its potential as a rapid and efficient alternative to traditional heating methods. undip.ac.idnih.gov

Derivatization and Analog Synthesis Approaches

The core structure of this compound provides a versatile scaffold for the synthesis of a wide array of derivatives and analogs. These modifications are often pursued to explore structure-activity relationships and to develop compounds with tailored biological or material properties.

The catechol moiety and the hexanoyl chain of this compound offer multiple sites for structural modification. The hydroxyl groups of the catechol ring can be alkylated, acylated, or used as directing groups for further electrophilic substitution on the aromatic ring. The carbonyl group of the hexanone chain can undergo reduction to an alcohol or be used in condensation reactions to extend the carbon chain.

Furthermore, the synthesis of various chain-extended catechol derivatives has been reported, often involving the attachment of functionalized chains to the catechol ring through methods like conjugate addition. researchgate.net These strategies allow for the introduction of diverse functional groups, leading to a broad library of compounds with potentially novel properties.

The synthesis of diarylalkanes and chalcones represents a significant area of analog development from catechol-based precursors. Diarylheptanoids, a class of diarylalkanes, have been synthesized using classical reactions such as Friedel-Crafts acylation and Clemmensen reduction. figshare.com

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are readily synthesized via the Claisen-Schmidt condensation of an appropriate aryl ketone with an aromatic aldehyde. nih.govresearchgate.net For instance, nitrocatechol derivatives of chalcone have been synthesized and evaluated for their biological activities. nih.gov The synthesis of these derivatives often involves the reaction of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative in the presence of a base like sodium hydroxide. nih.gov The versatility of this reaction allows for the creation of a wide range of chalcone derivatives by varying the substituents on both the aryl ketone and the aromatic aldehyde. nih.gov

Preparation of Resorcinol (B1680541) Derivatives for Material Science Applications

Resorcinol, an isomer of catechol, is a key precursor in the synthesis of various functional materials. Its derivatives are widely used in material science due to their unique chemical properties.

A significant application of resorcinol is in the production of resorcinol-formaldehyde resins. These resins are formed through the polycondensation of resorcinol with formaldehyde (B43269) and are known for their strong adhesive properties, making them suitable for bonding wood and rubber to textiles. mfa.orgresearchgate.net The curing of these resins can occur at room temperature, and they exhibit excellent resistance to moisture and weathering. mfa.org

Furthermore, resorcinol-formaldehyde resins serve as precursors for the creation of carbon xerogels. mdpi.com These materials are synthesized by the pyrolysis of the organic gels and are characterized by high porosity and a large surface area. mdpi.com The textural properties of carbon xerogels can be finely adjusted by controlling the conditions of the sol-gel synthesis, such as pH and the ratio of formaldehyde to resorcinol. mdpi.com These tailored materials find applications as adsorbents, catalyst supports, and in energy storage. mdpi.com

Recent research has also explored the synthesis of novel resorcinol derivatives for applications such as corrosion inhibitors for steel. nih.gov These derivatives can be synthesized through multi-step reactions involving acylation and subsequent modifications. jmchemsci.com

The table below outlines the synthesis and application of some resorcinol derivatives.

| Resorcinol Derivative | Synthetic Method | Application |

| Resorcinol-Formaldehyde Resin | Polycondensation of resorcinol and formaldehyde | Adhesives, Precursor for carbon xerogels |

| Carbon Xerogels | Pyrolysis of resorcinol-formaldehyde gels | Adsorbents, Catalyst supports, Energy storage |

| 4,6-dimethoxyisophthalohydrazide | Multi-step synthesis from resorcinol derivative | Corrosion inhibitor |

Role of Precursors and Intermediate Compounds in Synthetic Routes

The synthesis of this compound via Friedel-Crafts acylation relies on the specific roles of its precursors, catechol and hexanoic acid (or its corresponding acyl chloride), and the formation of key reactive intermediates.

In this reaction, catechol serves as the aromatic substrate. Its two hydroxyl groups are electron-donating, which activates the benzene (B151609) ring towards electrophilic aromatic substitution. This increased nucleophilicity of the ring is crucial for the reaction to proceed.

Hexanoic acid, in the presence of a Lewis acid or a Brønsted acid, is converted into the key electrophilic intermediate, the hexanoyl cation (an acylium ion). science-revision.co.ukmasterorganicchemistry.com When an acyl chloride like hexanoyl chloride is used with a Lewis acid such as aluminum chloride, the Lewis acid coordinates to the chlorine atom, facilitating the cleavage of the carbon-chlorine bond to form the resonance-stabilized acylium ion. byjus.comsigmaaldrich.com This acylium ion is a potent electrophile. science-revision.co.uk

The mechanism proceeds with the electrophilic attack of the acylium ion on the electron-rich catechol ring. This attack results in the formation of a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com In the final step, a proton is lost from the ring, restoring its aromaticity and yielding the final product, this compound. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that the acyl group added to the ring is deactivating, which prevents further substitution reactions (polyacylation). science-revision.co.uk

The table below details the key species in the synthesis of this compound.

| Compound/Intermediate | Role in Synthesis |

| Catechol (1,2-dihydroxybenzene) | Aromatic precursor, provides the dihydroxyphenyl moiety |

| Hexanoic Acid / Hexanoyl Chloride | Acylating agent, provides the hexanoyl group |

| Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | Catalyst, facilitates the formation of the acylium ion |

| Hexanoyl Cation (Acylium Ion) | Electrophilic intermediate that attacks the aromatic ring |

| Sigma Complex (Arenium Ion) | Carbocation intermediate formed during electrophilic attack |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific NMR data for 1-(3,4-dihydroxyphenyl)hexan-1-one is not extensively detailed in publicly available literature, the expected ¹H and ¹³C NMR spectral features can be inferred from its structure and comparison with similar compounds.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the dihydroxyphenyl ring, with their chemical shifts and coupling patterns revealing their substitution pattern. The protons of the hexanoyl chain would appear as a series of multiplets, with the methylene (B1212753) group adjacent to the carbonyl (C-2') showing a characteristic downfield shift. The terminal methyl group (C-6') would appear as a triplet. The hydroxyl protons would likely appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would display signals for each of the 12 unique carbon atoms in the molecule. The carbonyl carbon (C-1') would be the most deshielded, appearing at a low field (high ppm value). The aromatic carbons would resonate in the typical aromatic region, with those bearing hydroxyl groups shifted further downfield. The aliphatic carbons of the hexanoyl chain would appear at higher fields (lower ppm values). slideshare.net

The combination of these NMR techniques allows for the unambiguous assignment of each proton and carbon atom within the molecular structure. mdpi.com

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula. For this compound, the molecular formula is C₁₂H₁₆O₃, corresponding to a molecular weight of 208.25 g/mol . nih.govchemsrc.com

High-Resolution Mass Spectrometry (HRMS) would confirm the exact mass and elemental composition. In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Breakage of the bond between the carbonyl group and the hexyl chain, leading to a stable acylium ion. libretexts.org

McLafferty rearrangement: A characteristic fragmentation for ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. libretexts.org

Cleavage of the hexyl chain: Fragmentation along the alkyl chain would produce a series of peaks separated by 14 mass units (CH₂). libretexts.org

The analysis of these fragments provides corroborating evidence for the proposed structure. core.ac.ukyoutube.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. mu-varna.bgresearchgate.net Key expected peaks include:

A broad band in the region of 3500-3200 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl groups.

A strong, sharp peak around 1680-1660 cm⁻¹ corresponding to the C=O stretching of the ketone.

Bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.

C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, reveals information about the conjugated systems within the molecule. The dihydroxyphenyl ketone structure would give rise to characteristic absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions of the aromatic ring and the carbonyl group. mdpi.com

X-ray Crystallography for Three-Dimensional Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A study on this compound has successfully determined its crystal structure. nih.gov

The crystallographic data reveals precise measurements of the intramolecular geometry. The bond lengths and angles within the molecule are reported to be within the expected ranges for similar chemical structures. nih.gov The crystal system is triclinic, with the space group P-1. nih.gov

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value nih.gov |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.170 (2) |

| b (Å) | 8.070 (3) |

| c (Å) | 10.634 (4) |

| α (°) | 75.638 (17) |

| β (°) | 73.373 (19) |

| γ (°) | 88.323 (17) |

Data obtained from single-crystal X-ray diffraction at T = 296 K.

The X-ray analysis shows that the hexyl carbon chain attached to the phenyl ring exists in a fully extended conformation. nih.gov The plane of the phenyl ring and the plane of the hexanone portion are nearly coplanar, with a small dihedral angle of 8.5 (2)° between them. nih.gov The crystal structure is stabilized by both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond is present between the two hydroxyl groups of the catechol moiety. nih.gov Furthermore, intermolecular O—H···O hydrogen bonds link the molecules together, forming an infinite sheet structure in the crystal lattice. nih.gov

Investigation of Intramolecular and Intermolecular Interactions

A key feature of the molecular structure of this compound is the presence of an intramolecular hydrogen bond. nih.gov This bond forms between the two hydroxyl groups of the catechol moiety, specifically between the hydrogen of the hydroxyl group at position 2 (O2) and the oxygen of the hydroxyl group at position 1 (O1). nih.gov This interaction contributes to the planarity of the dihydroxyphenyl group.

In addition to the intramolecular interaction, the crystal structure is stabilized by two distinct intermolecular hydrogen bonds of the O—H···O type. nih.gov These bonds link individual molecules together, creating an extensive network. One of these intermolecular bonds occurs between the hydrogen of the hydroxyl group at position 2 (O2) and the oxygen of a neighboring molecule. The other involves the hydrogen of the hydroxyl group at position 1 (O1) and the oxygen of the carbonyl group (O3) of another adjacent molecule. nih.gov

Detailed parameters of these hydrogen bonds are presented in the table below:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| O2—H2···O1 | 0.82 | 2.29 | 2.718 (2) | 113 | Intramolecular |

| O2—H2···O1(i) | 0.82 | 2.11 | 2.828 (3) | 147 | (i) x, y, z |

| O1—H1A···O3(ii) | 0.82 | 1.93 | 2.749 (2) | 176 | (ii) x, y, z |

Table 1: Hydrogen Bond Geometry for this compound. Data sourced from a crystallographic study. nih.gov

The interplay of the aforementioned intermolecular hydrogen bonds results in the formation of an infinite sheet structure in the crystal lattice. nih.gov This supramolecular assembly is a direct consequence of the directional nature of the hydrogen bonds, which organize the molecules in a regular, repeating pattern.

The crystal system of this compound is triclinic. nih.gov The crystal packing is further characterized by the orientation of the hexyl carbon chain relative to the phenyl ring. The hexyl chain is fully extended, and the mean plane of the hexanone portion is inclined at a slight angle of 8.5 (2)° with respect to the mean plane of the phenyl ring. nih.gov

The crystallographic data for this compound is summarized in the following table:

| Crystal Data | |

| Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 |

| Crystal System | Triclinic |

| a (Å) | 7.170 (2) |

| b (Å) | 8.070 (3) |

| c (Å) | 10.634 (4) |

| α (°) | 75.638 (17) |

| β (°) | 73.373 (19) |

| γ (°) | 88.323 (17) |

| Volume (ų) | 570.6 (3) |

| Z | 2 |

Table 2: Crystal Data for this compound. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant quantum chemical method used to study the electronic structure of many-body systems. It is instrumental in predicting a wide array of properties for 1-(3,4-Dihydroxyphenyl)hexan-1-one.

The first step in most quantum chemical studies is geometry optimization, which aims to find the lowest energy arrangement of atoms in a molecule. For this compound, calculations would be performed to determine the most stable three-dimensional structure. The results of such calculations are typically validated against experimental data from techniques like X-ray crystallography.

Experimental crystallographic data for this compound reveals specific structural features. nih.gov In its crystalline form, the hexyl carbon chain is fully extended. nih.gov Furthermore, the mean planes of the phenyl ring and the hexanone group are inclined at an angle of 8.5 (2)° to each other. nih.gov An intramolecular hydrogen bond is also observed between the two hydroxyl groups of the catechol moiety. nih.gov DFT calculations would aim to reproduce these bond lengths, angles, and dihedral angles to confirm the accuracy of the chosen theoretical model. nih.govniscpr.res.in By systematically rotating the rotatable bonds, a conformational energy landscape can be generated, identifying all low-energy conformers and the energy barriers between them.

Table 1: Experimental Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.170 (2) |

| b (Å) | 8.070 (3) |

| c (Å) | 10.634 (4) |

| α (°) | 75.638 (17) |

| β (°) | 73.373 (19) |

| γ (°) | 88.323 (17) |

Data sourced from Peng et al. (2010). nih.gov

Once the geometry is optimized, quantum chemical methods can predict various spectroscopic parameters.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. nih.gov These predicted frequencies, when compared with experimental spectra, help in the assignment of vibrational modes to specific molecular motions, such as the stretching of C=O, O-H, and C-C bonds, and the bending or wagging of C-H groups. nih.govnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS), and are invaluable for interpreting experimental NMR data and confirming the molecular structure. nih.gov

UV-Vis Absorbance: Electronic excitations and UV-Vis absorption spectra are predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). niscpr.res.in Analysis of these transitions, often characterized as π→π* or n→π*, provides insight into the electronic structure of the molecule. niscpr.res.in

The electronic properties of a molecule are fundamental to its reactivity and interactions.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijarset.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a small gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. nih.govijarset.com

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the total charge distribution on the surface of a molecule. nih.gov It uses a color scale to indicate regions of negative and positive electrostatic potential. Red or yellow areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. ijarset.comyu.edu.jo The MEP map is a valuable tool for predicting how this compound would interact with other molecules, including biological receptors. ijarset.com

From the electronic structure, various reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Global Reactivity Indices: These indices provide a general measure of the molecule's reactivity. They are calculated from the energies of the HOMO and LUMO orbitals. ijarset.com

Table 2: Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Formulas sourced from general principles of conceptual DFT. ijarset.com

Fukui Functions: While global indices describe the molecule as a whole, Fukui functions identify reactivity at the local, atomic level. faccts.de These functions are derived from changes in electron density as the number of electrons in the system changes, pinpointing the specific atoms most likely to participate in a reaction. faccts.de

Table 3: Fukui Functions for Predicting Site Selectivity

| Fukui Function | Formula | Description |

|---|---|---|

| f⁺(r) | ρ(N+1)(r) - ρ(N)(r) | Indicates susceptibility to nucleophilic attack (attack by an electron donor). |

| f⁻(r) | ρ(N)(r) - ρ(N-1)(r) | Indicates susceptibility to electrophilic attack (attack by an electron acceptor). |

| f⁰(r) | [ρ(N+1)(r) - ρ(N-1)(r)] / 2 | Indicates susceptibility to radical attack . |

Where ρ(N) is the electron density of the neutral molecule, ρ(N+1) is for the anion, and ρ(N-1) is for the cation. faccts.de

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations often focus on static, single molecules in a vacuum, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. For this compound, MD simulations would be used to explore the conformational flexibility of its long hexyl chain and the rotation of its hydroxyl groups. By simulating the molecule in a box of explicit solvent molecules (like water), MD can accurately model the influence of the solvent on the molecule's preferred conformation and dynamics. This is crucial for understanding its behavior in a biological environment.

Theoretical Investigations of Reaction Mechanisms and Biological Activity

Computational chemistry is a key tool for exploring how this compound might participate in chemical reactions or interact with biological systems. DFT can be used to map out reaction pathways, calculating the energies of reactants, products, and transition states to determine the feasibility and kinetics of a proposed mechanism.

Given that related acylcatechols exhibit significant bactericidal activity, theoretical studies can help elucidate the basis for this action. nih.gov The electronic and structural information derived from DFT calculations, such as the MEP and HOMO/LUMO orbitals, can be used as input for molecular docking simulations. These simulations would attempt to predict the binding mode and affinity of this compound to the active site of a specific bacterial enzyme, offering a hypothesis for its mechanism of biological activity that can guide further experimental work. nih.gov

Elucidation of Antioxidant Mechanisms

The antioxidant activity of phenolic compounds, including this compound, is primarily attributed to their ability to scavenge free radicals. Theoretical studies elucidate the thermodynamics and kinetics of this process through several key mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET). The preferred mechanism is often dependent on factors like the solvent environment. researchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it.

ArOH + R• → ArO• + RH

The feasibility of the HAT mechanism is evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE value indicates a weaker bond, meaning the hydrogen atom is more easily donated, which corresponds to higher antioxidant activity. unec-jeas.commdpi.com

Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, followed by proton transfer.

ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+

This pathway is primarily governed by the Ionization Potential (IP), which is the energy required to remove an electron from the antioxidant. A lower IP value facilitates this electron transfer, suggesting stronger antioxidant potential via the SET mechanism. unec-jeas.com

Sequential Proton Loss Electron Transfer (SPLET): Particularly relevant in polar solvents, the SPLET mechanism begins with the deprotonation of the antioxidant's hydroxyl group, forming a phenoxide anion. This anion then donates an electron to the free radical.

ArOH ⇌ ArO- + H+ ArO- + R• → ArO• + R-

Key thermodynamic parameters for this mechanism are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). A lower PA value indicates a greater ease of proton donation, favoring the initial step of the SPLET mechanism. researchgate.netnih.gov

While Density Functional Theory (DFT) is a common and effective method for calculating these parameters for phenolic compounds unec-jeas.commdpi.comnih.gov, specific computational studies determining the BDE, IP, and PA values for this compound are not available in the reviewed literature. Theoretical investigations on similar molecules, such as other catechols and phenolic compounds, confirm that the presence of the catechol (3,4-dihydroxy) moiety is crucial for antioxidant activity, but quantitative data for this specific hexan-1-one derivative is needed for a complete mechanistic understanding.

| Antioxidant Mechanism | Key Thermodynamic Parameter | Significance |

| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Lower BDE indicates higher activity. |

| Single Electron Transfer (SET) | Ionization Potential (IP) | Lower IP indicates higher activity. |

| Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA) | Lower PA indicates higher activity. |

Prediction of Binding Modes and Interactions with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a biological macromolecule, typically a protein or enzyme (receptor). mdpi.com This method helps to identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, and to estimate the binding affinity, often expressed as a docking score or binding energy. nih.govnih.gov

For alkyl catechols, molecular docking studies can reveal potential biological targets and elucidate their mechanism of action. For instance, studies on related catechol compounds have explored their interactions with various enzymes. Docking of catechol itself into the active site of Catechol 1,2-dioxygenase has shown the importance of specific amino acid residues for the ring-opening reaction. uwa.edu.au A study on 4-methylcatechol (B155104) identified its binding mode within the Keap1 protein, predicting a binding energy of -4.99 kcal/mol and highlighting interactions with glycine, isoleucine, and valine residues.

| Compound Studied | Biological Target | Key Findings / Predicted Interactions | Reference |

| 4-Methylcatechol | Keap1 | Predicted binding energy of -4.99 kcal/mol; interactions with GLY 367, ILE 559, VAL 606. | |

| Catechol | Catechol 1,2-Dioxygenase | Interaction with catalytic trimeric group Tyr164-His224-His226 shown to be vital. | uwa.edu.au |

| Various Petroleum Hydrocarbons | Catechol 2,3-Dioxygenase | Strong hydrogen bond and van der Waals interactions with active site residues. | nih.gov |

Biological Activities and Mechanistic Investigations in Experimental Models

Antioxidant and Radical Scavenging Capabilities

The antioxidant potential of 1-(3,4-Dihydroxyphenyl)hexan-1-one is a key area of research, with its efficacy attributed to its specific chemical structure.

In Vitro Assays for Radical Scavenging (e.g., DPPH, ABTS, DMPD, Superoxide (B77818) Anion Radical)

A variety of in vitro assays have been employed to assess the radical scavenging abilities of this compound and related phenolic compounds. These assays are based on the principle of monitoring the discoloration of stable radical species upon interaction with an antioxidant.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This widely used method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. mdpi.comresearchgate.netnih.gov The efficiency of this reaction is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov Studies on similar phenolic compounds have demonstrated that their scavenging ability increases with higher concentrations. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay : In this assay, the pre-formed ABTS radical cation (ABTS•+) is reduced by an antioxidant, leading to a loss of color. This method is applicable to both hydrophilic and lipophilic antioxidants. researchgate.net Research on a structurally related compound, 1-(3',4'-dihydroxyphenyl)-3-(2",4",6"-trihydroxyphenyl)-propan-2-ol, showed that it was capable of scavenging the ABTS•+ radical cation. umw.edu.pl

DMPD (N,N-dimethyl-p-phenylenediamine) Radical Cation Scavenging Assay : Similar to the ABTS assay, the DMPD assay involves the generation of a colored radical cation that is then neutralized by an antioxidant. mdpi.com

Superoxide Anion Radical (O2•−) Scavenging Assay : This assay assesses the ability of a compound to scavenge the superoxide anion radical, a biologically significant reactive oxygen species. Studies on dihydrochalcones, which share structural similarities with this compound, have demonstrated their capacity to scavenge superoxide radicals. researchgate.netnih.gov

Table 1: In Vitro Radical Scavenging Activity

| Assay | Principle | Observation |

|---|---|---|

| DPPH | Measures hydrogen/electron donating ability. | Phenolic compounds show concentration-dependent scavenging. nih.gov |

| ABTS | Reduction of the ABTS radical cation. | Applicable to both hydrophilic and lipophilic antioxidants. researchgate.net |

| DMPD | Neutralization of the DMPD radical cation. | A common method for assessing antioxidant capacity. mdpi.com |

| Superoxide Anion | Scavenging of the superoxide anion radical. | Dihydrochalcones exhibit superoxide scavenging activity. researchgate.netnih.gov |

Assays for Reducing Power (e.g., FRAP, CUPRAC, Fe3+-Fe2+ Transformation)

The reducing power of a compound is another important indicator of its antioxidant potential. These assays measure the ability of an antioxidant to donate an electron and reduce an oxidant.

FRAP (Ferric Reducing Antioxidant Power) Assay : This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The antioxidant activity of phenolic substances in the FRAP assay is often correlated with the number of hydroxyl groups. researchgate.net Studies on related phenolic compounds have shown their ability to reduce Fe³⁺ to Fe²⁺. umw.edu.plresearchgate.net

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay : The CUPRAC method is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu¹⁺) by an antioxidant. mdpi.comphcogj.com This assay is advantageous due to the stability and accessibility of its reagents. mdpi.com

Fe³⁺-Fe²⁺ Transformation Assay : This assay directly measures the transformation of ferric ions to ferrous ions, indicating the electron-donating capacity of the tested compound.

Table 2: Reducing Power Assays

| Assay | Principle | Observation |

|---|---|---|

| FRAP | Reduction of Fe³⁺-TPTZ complex to Fe²⁺ form. | Phenolic compounds demonstrate significant reducing power. umw.edu.plresearchgate.net |

| CUPRAC | Reduction of Cu²⁺ to Cu¹⁺. | A stable and accessible method for determining antioxidant capacity. mdpi.comphcogj.com |

| Fe³⁺-Fe²⁺ Transformation | Direct measurement of ferric to ferrous ion reduction. | Indicates electron-donating ability. |

Chelating Activity Towards Metal Ions (e.g., Ferrous Ions)

The ability of this compound to chelate metal ions, particularly transition metals like iron, is another mechanism contributing to its antioxidant activity. By binding to metal ions, it can prevent them from participating in the generation of reactive oxygen species through Fenton-type reactions. Compounds with a catechol group, such as that present in this compound, are known to chelate metal ions. scirp.org

Investigation in Cellular Models of Oxidative Stress

While in vitro assays provide valuable information, cellular models offer a more biologically relevant system to study antioxidant effects. Investigations in cellular models of oxidative stress can reveal how this compound protects cells from damage induced by reactive oxygen species. For instance, studies on similar phenolic compounds have shown they can protect cells against oxidative DNA damage. scirp.org

Structure-Activity Relationships Governing Antioxidant Potency

The antioxidant activity of phenolic compounds like this compound is intrinsically linked to their chemical structure.

The Catechol Group : The presence of the 3,4-dihydroxy (catechol) group on the phenyl ring is crucial for high antioxidant activity. nih.govscirp.org This group can effectively donate hydrogen atoms and stabilize the resulting radical through resonance. nih.gov The ortho-dihydroxy arrangement is particularly effective. nih.gov

Carbonyl Group : The keto group can influence the electronic properties of the aromatic ring and its antioxidant activity. researchgate.net

Anti-inflammatory Response Modulation

In addition to its antioxidant properties, this compound and related compounds have been investigated for their potential to modulate inflammatory responses. Inflammation is a complex biological process, and chronic inflammation is implicated in various diseases.

Research has shown that phenolic compounds can exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. researchgate.netub.edu For example, some flavonoids can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory molecules. ub.edunih.gov Furthermore, they can modulate the activity of transcription factors such as NF-κB, which plays a central role in regulating the expression of inflammatory genes. researchgate.netnih.gov Phenylpropanoid compounds, a class that includes this compound, are known to possess anti-inflammatory activities. nih.gov Studies on other enone-containing derivatives have shown their potential to inhibit neutrophil-mediated inflammation. nih.gov

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2)) in Macrophage Cell Lines (e.g., RAW 264.7)

The murine macrophage cell line, RAW 264.7, is a cornerstone of in vitro inflammation research. nih.gov When stimulated with agents like lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing high levels of inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govnih.gov The Griess reagent assay is commonly used to quantify nitrite, a stable product of NO, in cell culture supernatants, providing an indirect measure of NO production. nih.gov PGE2 levels are typically measured using enzyme-linked immunosorbent assays (ELISA). A reduction in the levels of these mediators in the presence of a test compound indicates potential anti-inflammatory activity. However, no studies have been published that specifically document the effects of this compound on NO or PGE2 production in RAW 264.7 or other macrophage cell lines.

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The expression of iNOS, COX-2, and other pro-inflammatory genes is largely controlled by upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov Upon activation by inflammatory stimuli, key proteins in these pathways (such as p65 for NF-κB and p38, ERK, and JNK for MAPK) are phosphorylated and translocate to the nucleus to initiate gene transcription. Investigating a compound's ability to inhibit this phosphorylation is crucial for understanding its mechanism of action. There is currently no available research data on whether this compound can modulate the NF-κB or MAPK signaling pathways.

Evaluation in In Vivo Animal Models of Inflammation (e.g., Carrageenan-Induced Paw Edema, Cotton Pellet Granuloma, Zebrafish Larvae Models)

Promising in vitro results are typically followed by validation in in vivo animal models.

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. nih.gov Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be measured over several hours using a plethysmometer. nih.govphytopharmajournal.com The ability of a compound to reduce this swelling indicates in vivo anti-inflammatory efficacy.

Cotton Pellet Granuloma: To study chronic inflammation, sterile cotton pellets are surgically implanted under the skin of a rodent. grafiati.com Over several days, a granulomatous tissue forms around the implant, which is a hallmark of the proliferative phase of inflammation. mdpi.comnih.gov The anti-inflammatory effect of a drug is determined by the reduction in the dry weight of the excised granuloma. nih.gov

Zebrafish Larvae Models: The zebrafish larva is a powerful model for in vivo imaging of inflammation due to its transparency. nih.gov Inflammation can be induced by physical injury (e.g., tailfin transection) or chemical stimuli (e.g., LPS or copper sulfate), and the migration of fluorescently-labeled immune cells, like neutrophils, to the site of injury can be visualized and quantified. nih.govplos.orgmdpi.com

There are no published findings on the evaluation of this compound in any of these in vivo models.

Enzyme and Receptor Interaction Studies

Directly assessing the interaction between a compound and a specific enzyme is key to confirming its mechanism of action and therapeutic potential. This involves kinetic studies to determine the type and potency of inhibition.

Tyrosinase Inhibition Kinetics and Mechanisms

Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation. nih.gov The inhibitory activity is often assessed by measuring the rate of L-DOPA oxidation by mushroom tyrosinase. Kinetic analyses, such as Lineweaver-Burk plots, can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). nih.govnih.gov While structurally related phenolic compounds are known tyrosinase inhibitors, no kinetic data for this compound has been reported.

Interactions with Specific Enzymatic Targets (e.g., Influenza Neuraminidase, Chikungunya nsP2 Protease, PTP-1B, HIV-1 Reverse Transcriptase, Alpha-Amylase, Alpha-Glucosidase)

The interaction of compounds with various enzymatic targets is fundamental to drug discovery for a wide range of diseases.

Viral Enzymes: Targets like Influenza Neuraminidase, Chikungunya nsP2 Protease nih.govbiorxiv.org, and HIV-1 Reverse Transcriptase nih.govnih.gov are critical for viral replication, and their inhibition is a primary strategy for developing antiviral drugs.

Metabolic Enzymes: Protein-tyrosine phosphatase 1B (PTP-1B) is a negative regulator of insulin (B600854) signaling, making its inhibitors potential therapeutics for diabetes and obesity. Alpha-amylase and alpha-glucosidase are key enzymes in dietary carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in type 2 diabetes. nih.govwikipedia.org

Despite the therapeutic importance of these enzymes, no studies have been published that investigate the inhibitory activity of this compound against any of these specific targets.

Receptor Binding Affinity and Agonist/Antagonist Profiling in Preclinical Models (e.g., Dopamine (B1211576) D3 Receptors)

However, the field has seen the development of various potent and selective D3R antagonists. nih.gov For instance, compounds like F17464 have demonstrated high affinity with a Ki value of 0.16 nM for D3R. nih.gov The development of such ligands is crucial, as a growing body of evidence suggests that D3 receptors are significantly involved in the pathophysiology of schizophrenia and substance use disorders. researchgate.net The activity of ligands at D3 receptors can range from full agonists to partial agonists and antagonists, each producing different physiological responses. researchgate.net The lack of specific binding data for this compound highlights an area for future investigation to determine if it has any modulatory role at this important central nervous system target.

Table 1: Examples of Binding Affinities (Ki) of Various Ligands for Dopamine D2 and D3 Receptors This table provides examples of binding affinities for other compounds to illustrate the concept, as specific data for this compound is not available.

| Compound | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Reference |

|---|---|---|---|

| F17464 | 12.5 | 0.16 | nih.gov |

| (+)-VK04-87 | Not Reported | 0.39 | nih.gov |

| Compound 6 (Aripiprazole analogue) | < 0.3 | >15 | researchgate.net |

| MC-25-41 | 743 | 0.5 | nih.gov |

Molecular Docking Studies to Delineate Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-target interactions at a molecular level. While specific molecular docking studies for this compound were not found in the reviewed literature, such studies have been performed on related alkylcatechols and other phenolic compounds to elucidate their mechanism of action. mdpi.comresearchgate.net

For example, in silico docking has been used to investigate how alkylphenol ligands fit into the active sites of tyrosinase isoenzymes, providing insights into their potential as enzyme substrates or inhibitors. mdpi.comresearchgate.net Similarly, docking studies of a thiophene (B33073) chalcone (B49325) derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, revealed that it interacts highly with residues in the tyrosinase active site, supporting its role as a competitive inhibitor. nih.gov These studies underscore the utility of molecular docking in predicting the binding modes and potential biological activity of compounds containing a dihydroxyphenyl moiety, suggesting that this approach could be valuable for investigating the potential targets of this compound.

Other Investigated Biological Activities in Preclinical Contexts

Acylcatechols, the chemical class to which this compound belongs, are recognized as important intermediates in the synthesis of alkylcatechols, which have demonstrated significant bactericidal activity. nih.gov This suggests a potential antimicrobial role for this class of compounds.

Antibacterial Activity: The search for novel antimicrobial agents from natural and synthetic sources is critical due to rising antibiotic resistance. springermedizin.de Phenolic compounds, in general, are known for their antimicrobial properties. Studies on various natural and synthetic compounds show a wide range of antibacterial efficacy. For instance, certain abietane (B96969) diterpenoids have shown potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC values as low as 2.5 µg/mL. mdpi.com The essential oil of Cedrus atlantica, containing phenolic compounds, has also demonstrated bactericidal activity against E. coli and B. cereus with MIC values of 0.4 μL/mL. mdpi.com While specific MIC values for this compound are not available, the known activity of its parent class suggests it may possess antibacterial properties worth investigating.

Antifungal Activity: Fungal infections are a significant health concern, necessitating the discovery of new antifungal agents. researchgate.net Compounds with a diol structure have shown promise in this area. For example, a derivative of 1,3,4-thiadiazole, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, acts as a potent antifungal agent against various Candida species, with MIC values ranging from 8 to 96 μg/ml. nih.govnih.gov This compound appears to exert its effect by disrupting the fungal cell wall biogenesis. nih.govnih.gov Another study found that the sunscreen agent Parsol 1789, a 1,3-diarylpropane-1,3-dione, showed significant antifungal activity against Sporothrix schenckii (MIC = 16 μg mL-1), which was more potent than the reference drug fluconazole. researchgate.net

Table 2: Representative Antimicrobial Activities of Various Phenolic and Related Compounds This table provides examples of antimicrobial activity for other compounds to illustrate the potential of the chemical class, as specific data for this compound is not available.

| Compound/Extract | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 6-hydroxysalvinolone | Staphylococcus aureus | 2.5 µg/mL | mdpi.com |

| Ethanol extract of Canarium patentinervium leaves | MRSA (clinical strain) | 250 µg/ml | springermedizin.de |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species | 8 - 96 µg/ml | nih.govnih.gov |

| Parsol 1789 | Sporothrix schenckii | 16 µg/mL | researchgate.net |

There is growing interest in the neuroprotective potential of phenolic compounds, particularly those with a catechol structure, due to their antioxidant properties. nih.govnih.gov Studies on compounds structurally related to this compound provide evidence for potential neuroprotective effects.

For example, 3',4'-dihydroxyphenylglycol (DHPG), a polyphenol found in olive oil, has demonstrated neuroprotective effects in a diabetic rat model. Administration of DHPG reduced oxidative stress and decreased the loss of retinal neuronal cells. nih.gov Furthermore, alkylcatechols have been shown to regulate the expression of the nerve growth factor (NGF) gene in astroglial cells, which could represent a mechanism for promoting neuronal survival and function. nih.gov The search for neuroprotective agents is critical for diseases like Parkinson's, and various compounds are being tested in preclinical models for their ability to protect dopaminergic neurons. mdpi.com These findings suggest that this compound, by virtue of its catechol moiety, may possess antioxidant and neuro-regulatory properties that could be beneficial in models of neurodegeneration.

The anti-cancer properties of flavonoids and other phenolic compounds are well-documented. Investigations into dihydroxyphenyl derivatives have revealed significant activity in preclinical cancer models.

Cell Growth Inhibition and Apoptosis Induction: Studies have shown that compounds with a dihydroxyphenyl structure can inhibit the growth of various cancer cell lines. 3′,4′-dihydroxyflavonol (DiOHF) was found to decrease cell viability and growth in human osteosarcoma cell lines (MG-63 and U2OS) in a concentration-dependent manner. nih.gov Similarly, 3ʹ, 4ʹ, 5ʹ-trimethoxyflavonol (TMFol), an analogue of the naturally occurring flavonols fisetin (B1672732) and quercetin, demonstrated more potent cell growth inhibition in four different prostate cancer cell lines compared to its parent compounds. le.ac.uk In animal models, TMFol was effective at slowing tumor growth, an effect accompanied by the induction of apoptosis. le.ac.uk Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. le.ac.uk

Inhibition of Specific Enzymes: The inhibition of enzymes crucial for cancer cell survival and proliferation is another important anti-cancer strategy. For example, tyrosinase inhibitors are of interest in the context of melanoma. nih.gov The compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one was identified as a potent inhibitor of mushroom tyrosinase, and it also suppressed melanin content in B16F10 melanoma cells. nih.gov This indicates that compounds with a dihydroxyphenyl scaffold can be designed to target specific enzymes involved in cancer pathology.

Table 3: Anti-cancer Activity of Structurally Related Dihydroxyphenyl Compounds This table provides examples of anti-cancer activity for other compounds to illustrate the potential of the chemical class, as specific data for this compound is not available.

| Compound | Cancer Cell Line | Activity (IC50) | Observed Effect | Reference |

|---|---|---|---|---|

| 3′,4′-dihydroxyflavonol (DiOHF) | U2OS (Osteosarcoma) | ~35 µM | Decreased cell viability/growth | nih.gov |

| 3′,4′-dihydroxyflavonol (DiOHF) | MG-63 (Osteosarcoma) | ~99 µM | Decreased cell viability/growth | nih.gov |

| 3ʹ,4ʹ,5ʹ-trimethoxyflavonol (TMFol) | TRAMP C2 (Prostate) | 3.5 µM | Cell growth inhibition | le.ac.uk |

| 3ʹ,4ʹ,5ʹ-trimethoxyflavonol (TMFol) | 22Rv1 (Prostate) | 4.5 µM | Cell growth inhibition | le.ac.uk |

The diverse biological effects of acylcatechols and their derivatives, alkylcatechols, can be attributed to several underlying chemical and biological mechanisms. The catechol (ortho-diphenol) structure is central to these activities.

A primary mechanism is their action as antioxidants. mdpi.comresearchgate.net This antioxidant capacity stems from their ability to act as free radical scavengers, donating a hydrogen atom from one of their hydroxyl groups to neutralize reactive oxygen species (ROS). mdpi.comresearchgate.net This process helps to protect cells from oxidative stress, which is implicated in numerous diseases. Additionally, the catechol moiety can bind to metal ions, a process known as chelation. mdpi.comresearchgate.net By chelating redox-active metals like iron and copper, they can prevent these metals from participating in the generation of free radicals.

Beyond general antioxidant effects, alkylcatechols have been shown to modulate specific cellular signaling pathways. For instance, certain alkylcatechols can increase the level of nerve growth factor (NGF) mRNA and its subsequent protein release from astroglial cells. nih.gov This effect on NGF gene expression occurs through mechanisms that are independent of protein kinase C (PKC) and cyclic AMP (cAMP), indicating a distinct signaling pathway. nih.gov This specific biological action highlights that the effects of these compounds are not limited to non-specific antioxidant activity but can involve targeted interactions with cellular machinery. Acylcatechols also serve as precursors to alkylcatechols, which are known to possess bactericidal and radioprotective properties, further broadening their spectrum of biological action. nih.gov

Metabolism and Biotransformation in Research Models

Metabolic Pathways and Metabolite Identification in Cellular and In Vitro Systems

In cellular and in vitro models, the metabolism of 1-(3,4-Dihydroxyphenyl)hexan-1-one is anticipated to proceed through two primary pathways targeting its distinct chemical moieties: the catechol group and the hexanoyl side chain.

The catechol structure is a known substrate for catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol ring. nih.govwikipedia.org This O-methylation is a major pathway in the metabolism of catecholamines and other catechol-containing xenobiotics. sigmaaldrich.comnih.gov This process would likely lead to the formation of two potential metabolites: 1-(3-hydroxy-4-methoxyphenyl)hexan-1-one and 1-(4-hydroxy-3-methoxyphenyl)hexan-1-one. Further metabolism can involve sulfation and glucuronidation of the remaining hydroxyl group, common phase II conjugation reactions that increase water solubility and facilitate excretion. wikipedia.org

The alkyl side chain offers another site for metabolic modification. The enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), for instance, has been shown to hydroxylate the alkyl group of various 4-alkylphenols. nih.gov This enzyme acts by dehydrogenating the substrate to a quinone methide intermediate, which is then hydrated to form a hydroxylated product. nih.gov While this specific enzyme is of microbial origin, analogous enzymatic activities in mammalian systems, particularly by cytochrome P450 enzymes, could lead to the hydroxylation of the hexanoyl chain of this compound.

A summary of the potential metabolic pathways is presented in Table 1.

Table 1: Potential Metabolic Pathways of this compound in Cellular and In Vitro Systems

| Metabolic Pathway | Key Enzymes | Potential Metabolites |

| O-Methylation | Catechol-O-methyltransferase (COMT) | 1-(3-hydroxy-4-methoxyphenyl)hexan-1-one, 1-(4-hydroxy-3-methoxyphenyl)hexan-1-one |

| Sulfation | Sulfotransferases (SULTs) | Sulfated conjugates |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

| Alkyl Hydroxylation | Cytochrome P450 (CYP) enzymes | Hydroxylated derivatives of the hexanoyl chain |

Role of Microbial Transformations (e.g., Gut Microbiota) in Compound Bioconversion in Experimental Models

The gut microbiota plays a significant role in the metabolism of various dietary polyphenols, and it is expected to be instrumental in the bioconversion of this compound. nih.gov Microbial transformations can significantly alter the structure and biological activity of the parent compound.

Studies on the microbial metabolism of catechins and other flavonoids, which also contain a catechol moiety, have demonstrated that gut bacteria can cleave the heterocyclic ring to produce a variety of smaller phenolic acids. nih.gov For instance, the consumption of catechin-rich foods leads to the formation of metabolites such as 3,4-dihydroxyphenylpropionic acid in the gut. nih.gov Similarly, the microbial degradation of other phenolic compounds can result in the production of gallic acid, 3,4-dihydroxybenzoic acid, and homovanillic acid. nih.gov

Given these precedents, it is plausible that the gut microbiota could degrade this compound, potentially through the cleavage of the bond between the phenyl ring and the hexanoyl chain. This could lead to the formation of 3,4-dihydroxybenzoic acid and hexanoic acid. Furthermore, the microbial population can also catalyze reductions and other transformations of the parent compound and its initial metabolites. The appearance of specific bacterial strains, such as Aeromonas, Flavobacterium, and Pseudomonas, has been linked to the degradation of alkylphenols in experimental settings. unifi.it

Table 2: Potential Microbial Metabolites of this compound

| Precursor Compound | Microbial Action | Potential Metabolites |

| This compound | Cleavage of the acyl chain | 3,4-Dihydroxybenzoic acid, Hexanoic acid |

| This compound | Reduction of the ketone | 1-(3,4-Dihydroxyphenyl)hexan-1-ol |

| Catechol moiety | Further degradation | Simpler phenolic acids (e.g., gallic acid) |

Influence on Enzymes Involved in Xenobiotic Metabolism (e.g., Cytochrome P450 Enzymes) in Preclinical Contexts

Compounds with an alkylphenol structure have been shown to interact with and modulate the activity of enzymes involved in xenobiotic metabolism, particularly the cytochrome P450 (CYP) superfamily. nih.gov These enzymes are central to the metabolism of a vast array of foreign compounds, including drugs and environmental toxins.

In vitro studies using liver microsomes from Atlantic cod have demonstrated that a mixture of alkylphenols can inhibit the activity of CYP1A. nih.gov The inhibitory potency was found to be dependent on the length of the alkyl chain, with longer chains exhibiting stronger inhibition. Specifically, the IC50 values for the inhibition of CYP1A activity decreased with increasing alkyl chain length from C4 to C7. nih.gov The same study also showed that alkylphenols can inhibit CYP3A activity, although to a lesser extent than CYP1A. nih.gov

Given that this compound possesses a hexyl-keto group attached to a phenol, it is conceivable that it could exert similar inhibitory effects on CYP enzymes. The presence of the catechol group might also influence these interactions. The potential for this compound to inhibit key drug-metabolizing enzymes like CYP1A and CYP3A warrants further investigation, as such interactions could lead to clinically significant drug-drug interactions.

Table 3: Reported Inhibitory Effects of Alkylphenols on Cytochrome P450 Enzymes

| Alkylphenol | Cytochrome P450 Isoform | Effect | IC50 Value (µM) |

| 4-tert-Butylphenol (C4) | CYP1A | Inhibition | ~300 |

| 4n-Pentylphenol (C5) | CYP1A | Inhibition | Not specified, but > C6 |

| 4n-Hexylphenol (C6) | CYP1A | Inhibition | Not specified, but < C5 |

| 4n-Heptylphenol (C7) | CYP1A | Inhibition | ~12 |

| Alkylphenol Mixture | CYP1A | Inhibition | 10 |

| 4-tert-Butylphenol (C4) | CYP3A | Inhibition | ~250 |

| 4n-Pentylphenol (C5) | CYP3A | Inhibition | ~60 |

| 4n-Hexylphenol (C6) | CYP3A | Inhibition | Not specified, but > C5 |

| 4n-Heptylphenol (C7) | CYP3A | Inhibition | Not specified, but > C6 |

| Alkylphenol Mixture | CYP3A | Inhibition | 100 |

Data derived from studies on Atlantic cod liver microsomes. nih.gov

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation of components within a mixture. For 1-(3,4-Dihydroxyphenyl)hexan-1-one, various chromatographic techniques are utilized, each with specific advantages for isolation, purity verification, and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity assessment of this compound. Given its phenolic nature, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of this compound would involve a C18 column, which is a silica-based support chemically bonded with octadecylsilyl groups, providing a nonpolar surface. The mobile phase would likely consist of a mixture of an aqueous component (often with a small amount of acid, like phosphoric acid or formic acid, to suppress the ionization of the phenolic hydroxyl groups and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining good resolution from any impurities.

Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and carbonyl group in this compound confer strong UV absorbance. The maximum absorbance wavelength (λmax) for similar phenolic compounds is typically in the range of 270-280 nm. For quantitative analysis, a calibration curve is constructed by running a series of standard solutions of known concentrations.

A hypothetical HPLC method for this compound is detailed in the table below. This method is adapted from established procedures for similar dihydroxyphenyl derivatives and catechols. sielc.comsielc.complos.org

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min, 10% B; 2-15 min, 10-80% B; 15-18 min, 80% B; 18-20 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 275 nm |

| Expected Retention Time | ~12-14 minutes |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

For the analysis of this compound, a UPLC method would provide a more rapid assessment of purity and a lower limit of detection for quantification. The principles of separation remain the same as in HPLC, primarily reversed-phase chromatography. However, the shorter analysis times are particularly advantageous for high-throughput screening or when analyzing a large number of samples. The increased sensitivity is beneficial for detecting trace impurities.

A prospective UPLC method for this compound would utilize a sub-2 µm C18 column and a faster gradient. sielc.com

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-3.5 min, 95% B; 3.5-4.0 min, 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detector | UV at 275 nm |

| Expected Retention Time | ~2.5-3.0 minutes |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of polar hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar -OH groups into less polar, more volatile moieties. A common derivatization agent for this purpose is a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the resulting TMS-ether of this compound can be readily analyzed by GC. A nonpolar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used. The separation is based on the boiling points of the analytes and their interactions with the stationary phase. Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.govfmach.it

| Parameter | Condition |

| Derivatization | Reaction with BSTFA with 1% TMCS at 70°C for 30 min |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), then ramp at 15 °C/min to 300 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | m/z 50-550 |

Thin Layer Chromatography (TLC) and Column Chromatography (CC) for Isolation and Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. For this compound, TLC is typically performed on silica (B1680970) gel plates (a polar stationary phase). A mobile phase of intermediate polarity, such as a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), is used to develop the plate. The separation is based on the principle of adsorption, where more polar compounds adsorb more strongly to the silica gel and thus travel a shorter distance up the plate.

The position of the compound is expressed by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the structure of the compound. For visualization, UV light (254 nm) can be used, as the aromatic ring will quench the fluorescence of the indicator in the TLC plate, appearing as a dark spot. Staining with reagents like potassium permanganate (B83412) or vanillin-sulfuric acid can also be employed. researchgate.netchemistryhall.com

Column Chromatography (CC) is a preparative technique used to purify compounds from a mixture. It operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, typically silica gel for the purification of this compound. The crude product is loaded onto the top of the column, and a solvent system, often determined by prior TLC analysis, is passed through the column to elute the components. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure compound. For instance, a synthesis of this compound reported crystallization from an ethyl acetate-petroleum ether mixture, indicating that a solvent system based on these or similar solvents would be effective for column chromatography. nih.gov

| Technique | Typical Conditions |

| TLC | Stationary Phase: Silica gel 60 F254Mobile Phase: Hexane:Ethyl Acetate (e.g., 2:1 or 1:1 v/v)Visualization: UV light (254 nm), Potassium permanganate stain |

| Column Chromatography | Stationary Phase: Silica gel (230-400 mesh)Eluent: Gradient of Hexane and Ethyl Acetate |

Flash Chromatography

Flash chromatography is a modification of column chromatography that uses a positive pressure to force the mobile phase through the column, resulting in a much faster and more efficient purification. This technique is widely used for the routine purification of synthetic compounds. For the purification of this compound, flash chromatography on a silica gel cartridge would be a highly effective method. The solvent system would be similar to that used in traditional column chromatography, typically a gradient of hexane and ethyl acetate. Automated flash chromatography systems allow for precise gradient control and fraction collection based on UV absorbance, streamlining the purification process. rsc.org

| Parameter | Condition |

| Stationary Phase | Silica gel cartridge |

| Mobile Phase | Gradient elution with Hexane and Ethyl Acetate |

| Detection | UV at 254 nm and 280 nm |

| Pressure | 15-20 psi |

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures. For this compound, techniques such as LC-MS and GC-MS are particularly valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the mass analysis capabilities of a mass spectrometer. This provides not only the retention time of the compound but also its molecular weight and fragmentation pattern, which allows for highly confident identification. For this compound (molecular weight: 208.25 g/mol ), an electrospray ionization (ESI) source would typically be used in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]+ at m/z 209.1 would be expected, while in negative mode, the deprotonated molecule [M-H]- at m/z 207.1 would be observed. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that further confirms the identity of the compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, requires derivatization of this compound. Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the compound that can be compared to spectral libraries for identification. The fragmentation pattern would show characteristic losses of the TMS groups and cleavage of the hexanoyl chain. fmach.itmdpi.com

These hyphenated techniques are indispensable for the unambiguous identification of this compound in complex matrices, such as in reaction mixtures, biological samples, or natural product extracts, and for the characterization of its metabolites or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, UPLC-Q-TOF-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. Ultra-Performance Liquid Chromatography (UPLC) systems, utilizing columns with smaller particle sizes (typically under 2 µm), offer faster analysis times and higher resolution compared to traditional High-Performance Liquid Chromatography (HPLC).

When coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, the UPLC system allows for high-resolution, accurate mass measurements of the parent ion and its fragments. phcog.com This capability is indispensable for the unambiguous identification of compounds in complex mixtures. nih.gov The LC-MS/MS configuration, or tandem mass spectrometry, further enhances selectivity and sensitivity by isolating a specific precursor ion and fragmenting it to produce a characteristic product ion spectrum, which can be used for quantification and structural confirmation. lcms.cz

For the analysis of this compound, a reverse-phase C18 column is typically employed. The mobile phase often consists of a gradient mixture of water and a polar organic solvent like acetonitrile or methanol, with a small amount of an acidifier such as formic acid to improve peak shape and ionization efficiency. sielc.comfrontiersin.org Electrospray ionization (ESI) is a common ionization source used for this type of polar molecule.

Research Findings: The analysis of this compound via UPLC-Q-TOF-MS/MS would involve separating the compound from a sample matrix, followed by its detection and fragmentation in the mass spectrometer. The high-resolution mass spectrometer can determine the elemental composition from the accurate mass of the molecular ion ([M-H]⁻ or [M+H]⁺). For this compound (C₁₂H₁₆O₃), the expected exact mass is 208.1099. The MS/MS fragmentation pattern provides a structural fingerprint, confirming the identity of the compound. For instance, characteristic fragments would arise from the cleavage of the hexanoyl side chain and rearrangements within the dihydroxyphenyl moiety.

| Parameter | Description |

|---|---|

| Chromatographic System | UPLC with a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid (Gradient elution) |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for phenols |

| Precursor Ion (m/z) | [M-H]⁻ at 207.1027 |

| Major MS/MS Fragment Ions (m/z) | Expected fragments corresponding to the loss of the pentyl group, cleavage at the carbonyl group, and fragments of the catechol ring. |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a hyphenated technique that directly couples the separation power of HPLC with the unparalleled structure elucidation capability of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.net This combination is particularly potent for the analysis of complex mixtures, such as natural product extracts, as it can provide detailed structural information on individual components without the need for prior isolation. hebmu.edu.cn

Several operational modes exist for LC-NMR, including on-flow, stopped-flow, and loop-storage modes. mdpi.com In the stopped-flow mode, the chromatographic flow is paused when a peak of interest elutes into the NMR flow cell, allowing for the acquisition of more sensitive, two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC), which are essential for complete structure determination. mdpi.comnih.gov Recent advancements, including the use of cryogenic probes, have significantly enhanced the sensitivity of this technique.